molecular formula C10H14F2O2 B6604655 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one CAS No. 2016575-80-5

9,9-difluoro-1-oxaspiro[5.5]undecan-4-one

Cat. No. B6604655
CAS RN: 2016575-80-5
M. Wt: 204.21 g/mol
InChI Key: QMCDJYZJXHXFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Difluoro-1-oxaspiro[5.5]undecan-4-one, also known as 9,9-difluoro-1-oxaspiro[5.5]undecane, is a synthetic compound that has been gaining interest in the scientific community due to its potential applications in the field of organic chemistry. 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one is a bicyclic molecule with a molecular formula of C10H13F2O and a molecular weight of 179.2 g/mol. It is a colorless, oily liquid with a boiling point of 115.6°C and a melting point of -72.5°C. This compound has been studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals, as well as for its biochemical and physiological effects.

Scientific Research Applications

9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one has been studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals. It has been used as a starting material in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug etodolac, the anti-malarial drug artemether, and the antifungal drug terbinafine. In addition, this compound has been used in the synthesis of various agrochemicals, such as the herbicide trifluralin and the insecticide fenpropathrin.

Mechanism of Action

The mechanism of action of 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one is not well understood. However, it is believed to be involved in a variety of biochemical and physiological processes. It has been reported to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. It has also been reported to have anti-inflammatory, analgesic, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one in laboratory experiments include its low cost, low toxicity, and ease of synthesis. In addition, this compound is relatively stable and has a low vapor pressure, making it suitable for use in a variety of experiments. The main limitation of using 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for research on 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one. These include further exploration of its potential applications in the synthesis of pharmaceuticals and agrochemicals, further investigation of its biochemical and physiological effects, and exploration of its potential therapeutic uses. In addition, further research is needed to better understand the mechanism of action of this compound and to determine its safety and efficacy in humans.

Synthesis Methods

9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one can be synthesized by a variety of methods. The most common method is the Claisen rearrangement of 2-chloro-1-fluoro-9-oxaspiro[5.5]undecane, which is achieved by heating the reactant in the presence of a base such as sodium hydroxide or potassium carbonate. Other methods of synthesis include the reaction of 1-fluoro-9-oxaspiro[5.5]undecane with trifluoromethanesulfonic acid, the reaction of 1-fluoro-9-oxaspiro[5.5]undecane with trifluoromethanesulfonyl chloride, and the reaction of 1-fluoro-9-oxaspiro[5.5]undecane with trifluoromethanesulfonic anhydride.

properties

IUPAC Name

9,9-difluoro-1-oxaspiro[5.5]undecan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O2/c11-10(12)4-2-9(3-5-10)7-8(13)1-6-14-9/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCDJYZJXHXFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCC(CC2)(F)F)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.